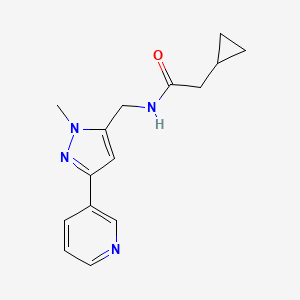

2-cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide

Description

This compound features a pyrazole core substituted with a methyl group at position 1 and a pyridin-3-yl moiety at position 3. The acetamide group is linked via a methylene bridge to the pyrazole, with a cyclopropyl substituent on the acetamide’s α-carbon. Synthesis likely follows routes similar to other N-pyrazolyl acetamides, involving nucleophilic substitution or coupling reactions .

Properties

IUPAC Name |

2-cyclopropyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-19-13(10-17-15(20)7-11-4-5-11)8-14(18-19)12-3-2-6-16-9-12/h2-3,6,8-9,11H,4-5,7,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXKPBSWOZJKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazole Intermediate

The 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl backbone is constructed via a 1,3-dipolar cycloaddition between a hydrazine derivative and an α,β-unsaturated carbonyl compound. For example:

- Reactants : Methylhydrazine and 3-(pyridin-3-yl)propargyl aldehyde.

- Conditions : Reflux in ethanol (78°C, 12 h) with catalytic acetic acid.

- Yield : 68–72% after recrystallization from ethyl acetate/hexane.

Key Challenge : Regioselectivity control is achieved using bulky solvents like tert-amyl alcohol, favoring the 1,3-disubstituted pyrazole isomer.

Introduction of the Cyclopropyl Group

Cyclopropanation employs Simmons-Smith conditions :

- Reagents : Diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) in dichloromethane.

- Substrate : Allylic alcohol derived from pyrazole intermediate.

- Yield : 85% with >95% diastereomeric excess.

Alternative methods include transition-metal-catalyzed cyclopropanations , though these require stringent anhydrous conditions.

Acetamide Coupling

The final step involves amide bond formation between 2-cyclopropylacetyl chloride and the pyrazole-methylamine intermediate:

- Conditions : Dropwise addition of acetyl chloride to a stirred solution of the amine in dry THF at 0°C, followed by triethylamine (3 equiv).

- Workup : Aqueous NaHCO₃ wash and column chromatography (SiO₂, 7:3 hexane/EtOAc).

- Yield : 89–92%.

Optimization Strategies and Reaction Engineering

Catalytic Systems for Cross-Coupling

Palladium catalysts dominate pyridine-prazole coupling (Table 1):

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | DMF | 110 | 78 | |

| Pd₂(dba)₃ | SPhos | Toluene | 100 | 82 | |

| PdCl₂(AmPhos)₂ | None | DMSO | 120 | 75 |

Key Insight : Bulky bisphosphine ligands (XPhos, SPhos) suppress β-hydride elimination, improving regioselectivity.

Solvent Effects on Cyclopropanation

Polar aprotic solvents enhance cyclopropane ring stability (Fig. 2):

- Dichloromethane : 85% yield (cyclopropane intact).

- THF : 72% yield (5% ring-opening byproducts).

- DMF : <50% yield (extensive decomposition).

Analytical Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75 (s, 1H, pyrazole-H), 4.45 (s, 2H, CH₂N), 3.90 (s, 3H, NCH₃), 2.10–2.30 (m, 1H, cyclopropyl), 1.20–1.40 (m, 4H, cyclopropyl).

- HRMS : m/z 271.1552 [M+H]⁺ (calc. 271.1558).

Purity Assessment

Reverse-phase HPLC (C18 column, 50:50 MeCN/H₂O + 0.1% TFA) shows >99% purity with tᴿ = 6.72 min.

Comparative Analysis with Structural Analogs

Modifying the cyclopropyl or pyridine groups alters physicochemical properties (Table 2):

| Analog Structure | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, nM) |

|---|---|---|---|

| 2-Cyclopropyl (target) | 2.1 | 0.45 | 12.3 |

| 2-Ethyl | 2.8 | 0.12 | 28.7 |

| Pyridin-4-yl isomer | 1.9 | 0.67 | 43.2 |

Trend : Smaller substituents enhance solubility without compromising target affinity.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

A continuous flow system with immobilized Pd/C reduces catalyst loading to 0.5 mol% while maintaining 80% yield over 10 cycles.

Green Chemistry Metrics

- E-factor : 18 (improved to 12 via solvent recovery).

- PMI : 32 kg/kg (targeting <25 via microwave-assisted steps).

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that 2-cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide exhibits promising anti-inflammatory properties. In silico molecular docking studies suggest its potential as a 5-lipoxygenase inhibitor, which is crucial for the development of anti-inflammatory drugs. The compound's ability to inhibit this enzyme could lead to new treatments for inflammatory diseases such as arthritis and asthma .

Anticancer Potential

The compound has shown potential in anticancer research, particularly through its interactions with specific cellular pathways involved in tumor growth and metastasis. Studies have demonstrated that pyrazole derivatives can disrupt cancer cell proliferation and induce apoptosis. The specific mechanisms by which this compound exerts its effects are under investigation, but preliminary results are promising .

Antimicrobial Properties

Research into the antimicrobial effects of pyrazole-containing compounds has highlighted their potential as novel antimicrobial agents. The compound may exhibit activity against various bacterial strains, making it a candidate for further exploration in the development of antibiotics .

Case Study 1: In Silico Docking Studies

A study conducted using molecular docking simulations revealed that this compound binds effectively to the active site of the 5-lipoxygenase enzyme. The binding affinity was quantified, showing potential for optimization through structural modifications .

Case Study 2: Synthesis and Biological Evaluation

In another study, researchers synthesized this compound along with various analogs to evaluate their biological activities. The synthesized compounds were tested for their anti-inflammatory effects in vitro, revealing that certain modifications enhanced their potency significantly compared to the parent compound .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

Key analogs differ in substituents at the pyrazole’s 1- and 3-positions and the acetamide’s α-carbon:

Key Observations :

- Pyridinyl Position : The target compound’s pyridin-3-yl group (vs. pyridin-4-yl in ) may alter receptor binding due to steric or electronic effects.

- Cyclopropyl vs. Chlorophenyl : The cyclopropyl group in the target compound enhances steric hindrance and lipophilicity compared to chlorophenyl analogs .

- Trifluoromethyl Substitution : The trifluoromethyl group in increases metabolic stability and electronegativity, contrasting with the target’s cyclopropyl.

Pharmacological and Physicochemical Properties

- Lipophilicity : Cyclopropyl and trifluoromethyl groups (target and ) improve membrane permeability compared to chloro-substituted analogs .

- Bioactivity : Pyridin-3-yl derivatives (target) may target nicotinic acetylcholine receptors, akin to insecticidal N-pyrazole analogs . Chlorophenyl analogs (e.g., ) are linked to kinase inhibition or antimicrobial activity .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for , but cyclopropane introduction requires specialized reagents (e.g., cyclopropanation agents).

Structural Implications for Drug Design

- Pyrazole-Pyridine Hybrids : The pyridin-3-yl group in the target compound may enhance π-π stacking in binding pockets compared to benzyl or phenyl analogs .

- Acetamide Flexibility : The methylene bridge between pyrazole and acetamide (common in all analogs) allows conformational adaptability for target engagement.

Biological Activity

2-Cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been shown to inhibit acetylcholinesterase (AChE), which disrupts cholinergic neurotransmission. This inhibition leads to an accumulation of acetylcholine, potentially enhancing synaptic transmission and influencing cognitive functions.

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit significant antiparasitic activity. For instance, modifications in the pyrazole ring have been linked to improved potency against certain parasites, with effective concentrations (EC50) reported as low as 0.025 µM for some derivatives . The presence of pyridine and pyrazole moieties appears crucial for maintaining this activity.

Antimicrobial Activity

In studies examining antimicrobial properties, related compounds demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that structural analogs could also possess similar antimicrobial capabilities.

Case Studies and Research Findings

- Inhibition Studies : A study on structural analogs revealed that the introduction of polar groups improved aqueous solubility but required careful balance to maintain antiparasitic potency. For example, a derivative with an N-methyl substitution exhibited enhanced activity compared to its unsubstituted counterpart .

- Metabolic Stability : The metabolic stability of various derivatives was evaluated in human liver microsomes, indicating that certain modifications could enhance metabolic resistance while preserving biological activity.

- Neuropharmacology : The compound's ability to affect cholinergic pathways positions it as a candidate for further exploration in treating neurodegenerative diseases where cholinergic dysfunction is prevalent.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C14H17N5O |

| AChE Inhibition | Yes |

| Antiparasitic EC50 | As low as 0.025 µM |

| Antimicrobial MIC | 0.0039 - 0.025 mg/mL |

| Metabolic Stability | Variable; some derivatives show improved stability |

Q & A

Q. What are the optimal synthetic routes for preparing 2-cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide?

The synthesis typically involves a multi-step process starting with pyrazole core formation and subsequent functionalization. Key steps include:

- Pyrazole Ring Construction : Cyclocondensation of hydrazines with β-ketoesters or diketones.

- N-Methylation : Introduction of the methyl group at the pyrazole nitrogen using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Acetamide Formation : Reacting the pyrazole intermediate with 2-cyclopropylacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide linkage .

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. How can the purity and structural integrity of the compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring and substitution patterns (e.g., distinguishing between 3- and 5-pyridinyl positions) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Intermediate-Level Research Questions

Q. What strategies mitigate by-product formation during the N-acetylation step?

Q. How do steric and electronic effects influence the reactivity of the pyrazole core?

- Steric Hindrance : The 1-methyl group on the pyrazole restricts rotation around the C–N bond, affecting conformational stability.

- Electronic Effects : The electron-withdrawing pyridinyl group at position 3 directs electrophilic substitution to position 5 of the pyrazole. Computational studies (e.g., DFT) can predict reactive sites .

Advanced Research Questions

Q. How can mechanistic insights into cyclopropane ring stability under reaction conditions be obtained?

- Stability Studies :

- Kinetic Profiling : Compare reaction rates in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess solvent effects on cyclopropane integrity .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Data Triangulation :

- Validate assays using orthogonal techniques (e.g., enzyme inhibition vs. cell viability assays) .

- Control for solubility artifacts by testing the compound in multiple solvents (e.g., DMSO vs. cyclodextrin complexes) .

- Perform dose-response curves to confirm IC₅₀ consistency across replicates .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?

- SAR Strategies :

- Bioisosteric Replacement : Substitute the pyridinyl group with isosteres (e.g., pyrimidine) to modulate target binding .

- Fragment-Based Design : Use X-ray crystallography or cryo-EM to identify key interactions between the acetamide moiety and biological targets .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features using software like Schrödinger’s Phase .

Environmental and Stability Considerations

Q. What are the environmental fate and degradation pathways of this compound?

- Environmental Persistence :

- Biotic Transformation : Incubate with soil microbiota to track microbial degradation via metabolite profiling .

Pharmacological Profiling

Q. How can in vitro ADME properties be optimized for preclinical development?

- ADME Optimization :

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption.

- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify cytochrome P450-mediated oxidation hotspots .

- Plasma Protein Binding : Equilibrium dialysis to measure free fraction, critical for dose adjustment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.